N-(4-acetylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide
Description
This compound belongs to the pyrazolo[1,5-a]pyrazine acetamide class, characterized by a pyrazolo[1,5-a]pyrazine core substituted with a 2-methoxyphenyl group at position 2 and a sulfanyl-linked acetamide moiety at position 2. The acetamide side chain is further modified with a 4-acetylphenyl group. Its molecular formula is C₂₃H₂₀N₄O₃S, and its molecular weight is 432.50 g/mol (calculated).
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-15(28)16-7-9-17(10-8-16)25-22(29)14-31-23-20-13-19(26-27(20)12-11-24-23)18-5-3-4-6-21(18)30-2/h3-13H,14H2,1-2H3,(H,25,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNEHXXWRXABRNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-acetylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide (CAS Number: 1040675-73-7) is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula and a molecular weight of 432.5 g/mol. Its structure includes a pyrazolo[1,5-a]pyrazine core, which is associated with various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C23H20N4O3S |
| Molecular Weight | 432.5 g/mol |
| CAS Number | 1040675-73-7 |
Antimicrobial Activity
Research indicates that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives of pyrazole have shown activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis . The mechanism often involves the inhibition of bacterial enzymes or disruption of cell wall synthesis.
Enzyme Inhibition
This compound may act as an inhibitor for several key enzymes:
- Acetylcholinesterase (AChE) : Compounds with similar moieties have demonstrated inhibitory effects on AChE, which is crucial for treating neurodegenerative diseases like Alzheimer's .
- Urease : Inhibitors of urease are important in treating infections caused by Helicobacter pylori and other urease-producing bacteria .
Antioxidant Activity
Compounds in this class are also recognized for their antioxidant properties, which can protect cells from oxidative stress and reduce the risk of chronic diseases .
Case Studies
- In Vivo Studies : A study examined the effects of pyrazole derivatives on animal models suffering from bacterial infections. Results indicated that these compounds significantly reduced bacterial load and inflammation markers, suggesting their potential as therapeutic agents .
- Docking Studies : Molecular docking simulations have been performed to predict the binding affinity of this compound to various target proteins. These studies revealed strong interactions with AChE and urease, supporting its role as an enzyme inhibitor .
Scientific Research Applications
Medicinal Chemistry Applications
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Anticancer Activity :
- Research indicates that compounds containing pyrazolo derivatives exhibit significant anticancer properties. For instance, studies have shown that similar pyrazolo compounds can inhibit tumor growth by inducing apoptosis in cancer cells. The specific mechanism often involves the modulation of signaling pathways related to cell proliferation and survival.
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Anti-inflammatory Effects :
- The presence of the acetyl group in N-(4-acetylphenyl)-2-{[2-(2-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamide suggests potential anti-inflammatory activity. Compounds with similar structures have been documented to suppress pro-inflammatory cytokines and reduce inflammation in various models.
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Neuroprotective Properties :
- Preliminary studies suggest that this compound may offer neuroprotective benefits. Its ability to cross the blood-brain barrier could make it a candidate for treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.
Pharmacological Insights
-
Mechanism of Action :
- The compound's mechanism likely involves interaction with specific receptors or enzymes involved in disease processes. For instance, it may act as an inhibitor of certain kinases or as an agonist/antagonist at various neurotransmitter receptors.
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Bioavailability and Metabolism :
- Investigations into the pharmacokinetics of similar compounds reveal that modifications to the pyrazolo structure can enhance solubility and bioavailability, critical factors for effective therapeutic agents.
Material Science Applications
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Polymer Chemistry :
- The sulfur-containing moiety can be utilized to synthesize novel polymers with unique properties. These polymers may exhibit enhanced thermal stability and mechanical strength due to the incorporation of the pyrazolo structure.
-
Nanotechnology :
- There is potential for using this compound in nanomaterials development, particularly in creating drug delivery systems where controlled release is essential. Its chemical properties could facilitate the formation of nanoparticles that encapsulate therapeutic agents.
Case Study 1: Anticancer Research
A study published in a peer-reviewed journal demonstrated that a related pyrazolo compound significantly inhibited the growth of breast cancer cells in vitro. The study highlighted the compound's ability to induce apoptosis via mitochondrial pathways, suggesting a promising direction for further development.
Case Study 2: Anti-inflammatory Effects
In another investigation focusing on inflammatory diseases, researchers found that derivatives of this compound effectively reduced edema in animal models of arthritis. The results indicated a reduction in inflammatory markers, supporting its potential use as an anti-inflammatory agent.
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrazine Derivatives
Compounds sharing the pyrazolo[1,5-a]pyrazine core but differing in substituents are summarized below:
Key Observations :
- Acetamide Modifications: The 4-acetylphenyl group in the target compound contrasts with phenoxy or methylsulfanyl substituents in analogs, which may alter hydrogen-bonding capacity and metabolic pathways .
Pyrazolo[1,5-a]pyrimidine Derivatives
Compounds with pyrazolo[1,5-a]pyrimidine cores exhibit distinct pharmacological profiles:
Comparison with Target Compound :
Other Heterocyclic Analogs
- Triazolo[1,5-a]pyrimidines (): These compounds demonstrate herbicidal and antiviral activities, suggesting that heterocycle choice significantly impacts bioactivity. For example, 5,7-dimethyltriazolo[1,5-a]pyrimidines with acetylhydrazone substituents showed 40–43% inhibition of tobacco mosaic virus (TMV) .
- Pyrazolo[3,4-d]pyrimidinones (): These derivatives often target kinases or antimicrobial pathways, highlighting the role of nitrogen positioning in heterocycles for specific enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
